molecular formula C15H18FN3O B2858800 N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide CAS No. 1043264-15-8

N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide

Cat. No.: B2858800
CAS No.: 1043264-15-8
M. Wt: 275.327
InChI Key: GGAQJDUVNFKTMT-UHFFFAOYSA-N
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Description

“N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide” is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide” likely involves multiple steps, including the formation of the cyclopropyl group, introduction of the cyano group, and coupling with the fluoro-substituted phenyl ring. Typical reaction conditions may involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve scaling up the reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide” may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

“N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide” may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide” would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other acetamide derivatives with cyano, cyclopropyl, and fluoro-substituted phenyl groups. Examples could be:

  • N-(1-cyano-1-cyclopropylethyl)-2-[(2-chloro-4-methylphenyl)amino]acetamide
  • N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-ethylphenyl)amino]acetamide

Uniqueness

The uniqueness of “N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide” may lie in its specific combination of functional groups, which could confer distinct chemical and biological properties compared to similar compounds. This may result in unique reactivity, stability, or biological activity.

For detailed and specific information, consulting scientific literature, patents, and chemical databases would be necessary.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-10-3-6-13(12(16)7-10)18-8-14(20)19-15(2,9-17)11-4-5-11/h3,6-7,11,18H,4-5,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAQJDUVNFKTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)NC(C)(C#N)C2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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